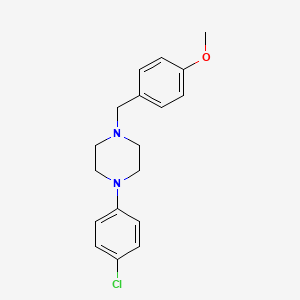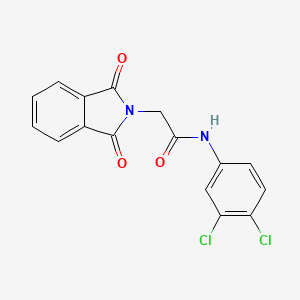
1-(4-bromophenyl)-3-chloro-4-(dimethylamino)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-3-chloro-4-(dimethylamino)-1H-pyrrole-2,5-dione, also known as BDA-410, is a synthetic compound that has been developed for its potential use in scientific research. This compound has been shown to have a range of biochemical and physiological effects, as well as a mechanism of action that makes it useful for studying certain biological processes. In
Mecanismo De Acción
1-(4-bromophenyl)-3-chloro-4-(dimethylamino)-1H-pyrrole-2,5-dione is thought to exert its effects through the inhibition of various enzymes and signaling pathways. Inhibition of PKC activity, as mentioned above, may contribute to the compound's effects on synaptic plasticity and memory formation. Inhibition of Rho kinase activity may contribute to the compound's effects on smooth muscle contraction.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its effects on PKC and Rho kinase activity, this compound has been shown to inhibit the activity of other enzymes, including c-Jun N-terminal kinase and cyclin-dependent kinase 2. These effects may contribute to the compound's anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-bromophenyl)-3-chloro-4-(dimethylamino)-1H-pyrrole-2,5-dione in lab experiments is its ability to selectively inhibit specific enzymes and signaling pathways. This selectivity allows researchers to study the effects of these enzymes and pathways in a more targeted manner. However, one limitation of using this compound is that it may have off-target effects on other enzymes and signaling pathways, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on 1-(4-bromophenyl)-3-chloro-4-(dimethylamino)-1H-pyrrole-2,5-dione. One area of interest is the compound's potential as a therapeutic agent for neurological disorders such as Alzheimer's disease. Further studies will be needed to determine the safety and efficacy of this compound in humans.
Another area of interest is the compound's potential as an anti-cancer agent. Additional studies will be needed to determine the optimal dosing and administration of this compound for cancer treatment, as well as its potential for use in combination with other anti-cancer drugs.
Finally, further studies will be needed to fully elucidate the mechanism of action of this compound, as well as its effects on other enzymes and signaling pathways. This information will be important for understanding the compound's full range of effects and potential applications in scientific research.
Métodos De Síntesis
1-(4-bromophenyl)-3-chloro-4-(dimethylamino)-1H-pyrrole-2,5-dione is synthesized through a multi-step process that involves the reaction of 4-bromobenzoic acid with thionyl chloride to form 4-bromobenzoyl chloride. This intermediate is then reacted with N,N-dimethylformamide to form the corresponding amide, which is then reacted with 3-chloro-4-(dimethylamino)-1H-pyrrole-2,5-dione to form the final product, this compound.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-3-chloro-4-(dimethylamino)-1H-pyrrole-2,5-dione has potential applications in a range of scientific research areas, including neuroscience, cancer research, and cardiovascular research. In neuroscience, this compound has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a role in the regulation of synaptic plasticity and memory formation. This inhibition of PKC activity may provide a new avenue for the treatment of neurological disorders such as Alzheimer's disease.
In cancer research, this compound has been shown to inhibit the growth of certain cancer cell lines, including breast cancer and melanoma. This inhibition is thought to be due to the compound's ability to induce apoptosis, or programmed cell death, in these cells.
In cardiovascular research, this compound has been shown to inhibit the activity of a protein called Rho kinase, which plays a role in the regulation of smooth muscle contraction. This inhibition may provide a new avenue for the treatment of cardiovascular diseases such as hypertension.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-3-chloro-4-(dimethylamino)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2O2/c1-15(2)10-9(14)11(17)16(12(10)18)8-5-3-7(13)4-6-8/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPKOKJJSXIFCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[2-(benzyloxy)-3-ethoxybenzyl]amino}phenol](/img/structure/B5886696.png)

![4-bromo-N'-[(2,3-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5886712.png)
![8-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5886721.png)






![N-[4-(diethylamino)-2-methylphenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5886772.png)
![methyl [5-(isobutyrylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5886781.png)
